molecular formula C20H29N3O3S B6091807 1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-piperidinol

1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-piperidinol

Cat. No.: B6091807
M. Wt: 391.5 g/mol
InChI Key: WOSJDTCTFLCJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-piperidinol is a novel compound with potential applications in scientific research. This compound has been synthesized using a specific method and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-piperidinol is not fully understood. However, it has been suggested that this compound acts as an agonist of the imidazoline receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to regulate blood pressure, glucose metabolism, and lipid metabolism. This compound has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-piperidinol in lab experiments include its high purity and high yield. This compound has also shown promising results in various studies related to different scientific research fields. However, the limitations of using this compound include its limited solubility and stability, which may affect its efficacy in certain experiments.

Future Directions

For the research on 1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-piperidinol include further studies on its mechanism of action and its potential applications in various scientific research fields. This compound can also be used as a starting point for the development of new compounds with improved efficacy and stability. Additionally, more studies are needed to explore the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in various scientific research fields. Its synthesis method has been optimized to yield high purity and high yield of the compound. This compound has shown promising results in various studies related to different scientific research fields. However, more studies are needed to explore its mechanism of action, potential applications, and side effects.

Synthesis Methods

The synthesis of 1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-piperidinol involves the reaction of 1-(3-phenylpropyl)-1H-imidazole-5-carbaldehyde with ethylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with piperidin-4-ol to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-piperidinol has shown potential applications in various scientific research fields. It has been used as a tool compound to study the role of imidazoline receptors in the central nervous system. This compound has also been used in studies related to cardiovascular diseases, diabetes, and cancer.

Properties

IUPAC Name

1-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-2-27(25,26)20-21-15-18(16-22-13-10-19(24)11-14-22)23(20)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,15,19,24H,2,6,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSJDTCTFLCJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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